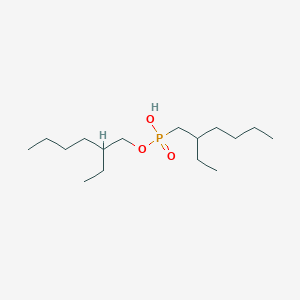

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Description

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (IUPAC name), also known as PC88A, P507, or HEH[EHP], is a widely used organophosphorus extractant in hydrometallurgy and nuclear reprocessing. Structurally, it belongs to the phosphonic acid ester class, characterized by a single alkoxy group (–OR) and a phosphonic acid group (–PO(OH)) attached to a branched 2-ethylhexyl chain. This compound is notable for its moderate acidity (pKa ≈ 3.5–4.5) and selectivity for transition metals, rare earth elements (REEs), and actinides .

Properties

IUPAC Name |

2-ethylhexoxy(2-ethylhexyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBXXSHBTVQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(CC(CC)CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864536 | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Luoyang Zhongda MSDS] | |

| Record name | 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14802-03-0 | |

| Record name | 2-Ethylhexyl (2-ethylhexyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14802-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl hydrogen -2-ethylhexylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most widely documented method involves reacting phosphorus oxychloride (POCl₃) with 2-ethylhexanol under controlled conditions. This pathway proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethylhexanol attacks the electrophilic phosphorus center, displacing chloride ions. A composite catalyst system—typically comprising aluminum chloride (AlCl₃), ionic liquids, and ammonium vanadate—enhances reaction efficiency by stabilizing transition states and reducing activation energy. For instance, a mixture of AlCl₃ (0.1–5 wt%), 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (0.1–0.5 wt%), and ammonium vanadate (0.01–0.05 wt%) achieves a yield of 84.3% under optimized conditions.

Optimization of Reaction Parameters

Temperature and stoichiometry critically influence product distribution. Maintaining the reaction at 0–10°C during alcohol addition minimizes side reactions such as di-ester formation. Subsequent heating to 40–70°C accelerates the elimination of hydrogen chloride (HCl), which is removed via vacuum distillation to shift equilibrium toward the desired product. A molar ratio of POCl₃ to 2-ethylhexanol of 1:1.5–2.5 ensures sufficient alcohol availability while avoiding excess unreacted reagent. Post-reaction neutralization with 20–60% sodium hydroxide (NaOH) solution (2–5 wt% relative to POCl₃) quenches residual acidity and facilitates phase separation.

Table 1: Catalyst Composition and Yield Relationships

Phosphite Intermediate Chlorination

Three-Step Synthesis Pathway

An alternative route involves synthesizing di-(2-ethylhexyl) phosphite as an intermediate, followed by chlorination and hydrolysis. In the first step, phosphorus trichloride (PCl₃) reacts with 2-ethylhexanol in a 1:2.5 molar ratio at 10–15°C to form di-(2-ethylhexyl) phosphite. Chlorination with chlorine gas at 40–45°C produces di-(2-ethylhexyl) chlorophosphate, which undergoes hydrolysis with water to yield the final monoester. This method achieves an 84.3% yield when using nitrogen purging to remove HCl and hexane for solvent extraction.

Byproduct Management and Purification

The liberation of HCl gas necessitates rigorous scrubbing systems to prevent equipment corrosion and environmental release. Post-hydrolysis, the organic phase is washed with 1.5–2% sodium chloride solution to neutralize residual acidity, followed by distillation under reduced pressure to isolate the monoester. Notably, maintaining a reaction temperature above 70°C during phase separation minimizes emulsification and improves purity.

Direct Esterification of Phosphonic Acids

Selective Monoesterification Strategies

Recent advances enable direct esterification of phosphonic acids with 2-ethylhexanol using orthoesters as alkoxy group donors. Triethyl orthoacetate serves as both solvent and reagent, with temperature dictating selectivity: 30°C favors monoester formation, while 90°C shifts equilibrium toward diester production. For example, reacting butylphosphonic acid with triethyl orthoacetate at 30°C yields monoethyl butylphosphonate exclusively (92% yield), whereas 90°C produces diethyl butylphosphonate (85% yield).

Mechanistic Insights

The reaction proceeds via an intermediate 1,1-diethoxyethyl ester, which undergoes transesterification with phosphonic acid at lower temperatures. At elevated temperatures, increased kinetic energy promotes further esterification, leading to diester dominance. This method eliminates the need for corrosive reagents like POCl₃, offering a safer and more sustainable alternative.

Table 2: Temperature-Dependent Selectivity in Direct Esterification

| Substrate | Temperature (°C) | Product Selectivity | Yield (%) | Source |

|---|---|---|---|---|

| Butylphosphonic acid | 30 | Monoester | 92 | |

| Butylphosphonic acid | 90 | Diester | 85 |

Hydrolysis of Phosphonic Acid Anhydrides

Acidic and Basic Hydrolysis Conditions

Spent phosphonic acid anhydrides can be hydrolyzed to monoesters via pH-controlled reactions. Acidic hydrolysis (pH ≤ 2) with concentrated HCl at 50–100°C cleaves anhydride bonds selectively, yielding phosphonic acid monoesters. Conversely, basic hydrolysis (pH ≥ 10) with NaOH or KOH at 20–150°C facilitates salt formation, simplifying purification through aqueous-organic phase separation.

Industrial-Scale Process Design

A patented two-step hydrolysis process involves:

-

Base-mediated hydrolysis : Adjusting pH to 13–14 with NaOH at 50–100°C for 1–6 hours to convert anhydrides into sodium salts.

-

Acidification : Treating the salt with HCl at pH 0–1 to precipitate the free phosphonic acid monoester. This method achieves >95% purity with minimal organic byproducts, making it suitable for large-scale production.

Comparative Analysis of Methodologies

Yield and Purity Considerations

-

Phosphoric acid chloride route : Highest yield (84.3%) but requires hazardous HCl management.

-

Phosphite chlorination : Moderate yield (84.3%) with complex purification steps.

-

Direct esterification : Excellent selectivity (92% monoester) but limited substrate scope.

-

Anhydride hydrolysis : High purity (>95%) but dependent on anhydride feedstock availability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted esters .

Scientific Research Applications

Metal Ion Extraction

HEHEHP is widely recognized for its role as an extractant in solvent extraction processes, particularly for the separation of rare earth elements and other metals. Its unique ability to selectively bind with specific metal ions allows for efficient separation based on differing affinities .

Table 1: Comparison of Extraction Efficiency

| Compound Name | Application Area | Extraction Efficiency |

|---|---|---|

| Phosphonic Acid, P-(2-ethylhexyl)-... | Rare Earth Elements | High |

| Di(2-ethylhexyl) Phosphoric Acid | General Metal Extraction | Moderate |

| Carboxylic Acids | Metal Extraction | Low |

Chemical Manufacturing

In chemical manufacturing, HEHEHP is utilized in the production of high-purity metals and various industrial chemicals. Its properties make it suitable for formulating surfactants and corrosion inhibitors .

Analytical Chemistry

HEHEHP is employed in high-performance liquid chromatography (HPLC) for the separation of metal ions. Its ability to form stable complexes with metals facilitates the analysis of trace metal content in environmental samples and biological fluids .

Biological Studies

Research has indicated potential applications of HEHEHP in biological systems, particularly concerning calcium modulation within cells. Studies are ongoing to evaluate its therapeutic potential in treating neurological disorders, including Alzheimer's disease .

Case Study 1: Extraction of Lithium

A study investigated the extraction equilibrium of lithium using HEHEHP, demonstrating its effectiveness in selectively extracting lithium ions from aqueous solutions. The results indicated significant advantages over traditional extraction methods .

Case Study 2: Rare Earth Element Recovery

Another research focused on the kinetics of rare earth pre-loading with HEHEHP, highlighting its high affinity for rare earth carbonates. This study reinforced the compound's role in enhancing recovery rates in industrial applications .

Safety and Environmental Considerations

While HEHEHP exhibits low to moderate toxicity, it can cause skin and eye irritation upon contact. Proper safety measures should be implemented when handling this compound to minimize risks associated with exposure .

Mechanism of Action

The mechanism of action of phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester involves its ability to form complexes with metal ions. This property is exploited in solvent extraction processes, where the compound selectively binds to specific metal ions, facilitating their separation from mixtures . The molecular targets include metal ions such as lanthanides and actinides, and the pathways involved include coordination chemistry and ion exchange .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Extractants

The compound is compared below with three major classes of organophosphorus extractants: phosphoric acids (e.g., D2EHPA), phosphinic acids (e.g., Cyanex 272), and carboxylic acids (e.g., Versatic 10).

Structural and Acidity Differences

| Property | PC88A (Phosphonic Acid Ester) | D2EHPA (Phosphoric Acid) | Cyanex 272 (Phosphinic Acid) | Versatic 10 (Carboxylic Acid) |

|---|---|---|---|---|

| Structure | RO–PO(OH)–R | (RO)₂PO(OH) | R₂PO(OH) | R–COOH |

| Acidity (pKa) | ~3.5–4.5 | ~1.5–2.5 | ~5.5–6.5 | ~4.5–5.5 |

| Chain Type | 2-Ethylhexyl | 2-Ethylhexyl | 2,4,4-Trimethylpentyl | Branched C10 |

Key Insight :

Extraction Performance and Selectivity

Titanium(IV) Extraction

| Extractant | Optimal pH Range | Extraction Efficiency (Ti⁴⁺) | Competing Ions | Reference |

|---|---|---|---|---|

| PC88A | 1.5–2.5 | >95% (HCl/Cl⁻ media) | Fe³⁺, Al³⁺ | |

| D2EHPA | 0.5–1.5 | >90% (H₂SO₄ media) | Fe³⁺, Ca²⁺ |

Advantage : PC88A achieves high Ti⁴⁺ recovery in chloride media without salting-out agents, unlike D2EHPA .

Rare Earth Element (REE) Separation

| Extractant | Selectivity (Adjacent REEs) | Stripping Acid Concentration |

|---|---|---|

| PC88A | β(Lu/Y) = 3.5–4.0 | 4–6 M HNO₃ |

| Cyanex 272 | β(Lu/Y) = 1.2–1.5 | 2–4 M HCl |

| D2EHPA | β(Lu/Y) = 1.0–1.2 | 6–8 M HNO₃ |

Key Insight : PC88A offers superior separation factors for heavy REEs (e.g., Lu³⁺) due to its tailored phosphonic acid group .

Synergistic Extraction Systems

PC88A is frequently paired with other extractants to enhance separation efficiency:

Advantage : Synergistic systems leverage PC88A’s moderate acidity for pH-sensitive separations, minimizing emulsification risks .

Biological Activity

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester (commonly referred to as HEHEHP) is an organophosphorus compound with significant applications in various fields, particularly in solvent extraction processes. This article delves into its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₁₆H₃₅O₃P

- Molecular Weight : 306.43 g/mol

- Appearance : Colorless liquid, soluble in organic solvents but insoluble in water.

- Toxicity : Classified as low to moderate toxicity; can cause skin and eye irritation.

HEHEHP acts primarily as a chelating agent, facilitating the adsorption and selective separation of metal ions. The phosphonic acid group can donate protons and form coordination bonds with various metals, enhancing its utility in both environmental and biological systems.

Target Interactions

- Metal Ion Binding : HEHEHP has been shown to selectively bind to rare earth elements and transition metals, which is crucial for its application in metal extraction processes.

- Enzymatic Activity Modulation : Research suggests that phosphonic acids can influence enzymatic pathways and cellular processes, potentially affecting calcium levels in biological systems.

Case Studies and Research Findings

- Metal Ion Extraction : A study demonstrated the effectiveness of HEHEHP in extracting neodymium ions using magnetic alginate microcapsules . This method highlights its role in environmental remediation and resource recovery.

- Cytotoxic Effects : Investigations into the cytotoxic effects of HEHEHP revealed that it could induce apoptosis in certain cell lines through oxidative stress mechanisms . This suggests potential implications for its safety in biological applications.

- Interaction with Biological Systems : A review on phosphonic acids indicates their bioactive properties, including their potential use as drugs or pro-drugs targeting specific cellular pathways .

Comparative Analysis with Similar Compounds

The following table compares HEHEHP with other related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phosphoric Acid, Tri(2-Ethylhexyl) Ester | C₁₈H₃₉O₄P | More hydrophilic; used primarily as a lubricant. |

| Dimethyl Phosphonate | C₂H₇O₄P | Less bulky; often used as a solvent or reagent. |

| Bis(2-Ethylhexyl) Phosphate | C₁₈H₃₉O₄P | Higher viscosity; used in plasticizers. |

Synthesis Methods

HEHEHP can be synthesized through several methods:

- Direct Esterification : Reacting 2-ethylhexanol with phosphorus trichloride followed by hydrolysis under controlled conditions.

- Catalytic Processes : Utilizing catalysts to enhance yield and purity during industrial production.

Applications

The unique properties of HEHEHP make it valuable across various domains:

- Environmental Chemistry : Used for the extraction of rare earth elements from ores and waste materials.

- Biological Research : Investigated for potential therapeutic applications, particularly in modulating cellular processes.

- Industrial Chemistry : Employed in formulating high-purity chemicals and as a corrosion inhibitor.

Q & A

Q. What is the primary mechanism by which P507 extracts rare earth elements (REEs) from aqueous solutions?

P507 operates via a cation-exchange mechanism. In acidic media, the extractant exists in its protonated form (H⁺-P507), which reacts with trivalent REE ions (Ln³⁺) to form neutral complexes. The general reaction is:

where represents the dimeric form of P507. The extraction efficiency depends on pH, with optimal performance in moderately acidic conditions (pH 2–4). Researchers can validate this mechanism using slope analysis to determine the stoichiometry of extracted complexes .

Q. How does the branched alkyl chain structure of P507 influence its selectivity for REEs compared to other organophosphorus extractants (e.g., D2EHPA)?

The 2-ethylhexyl group in P507 introduces steric hindrance, reducing its affinity for lighter REEs (e.g., La, Ce) while enhancing selectivity for heavier REEs (e.g., Yb, Lu). This contrasts with D2EHPA, which has a linear alkyl chain and higher extraction capacity for light REEs. Structural comparisons can be analyzed via FTIR or NMR to study bonding interactions, while separation factors () between adjacent REEs quantify selectivity .

Q. What experimental parameters critically affect the extraction efficiency of P507 in REE separation?

Key parameters include:

- pH : Adjusting aqueous phase acidity controls protonation and complex stability.

- Extractant concentration : Higher concentrations improve metal loading but may reduce selectivity.

- Aqueous/organic phase ratio : Optimized to balance recovery and phase disengagement.

- Diluent choice : Kerosene or n-heptane are common inert diluents. Methodological optimization involves a factorial design of experiments (DoE) to identify interactions between variables .

Advanced Research Questions

Q. How can synergistic systems involving P507 and other extractants (e.g., CYANEX272) improve separation of heavy REEs?

Synergistic mixtures leverage complementary bonding modes. For example, combining P507 (acidic extractant) with CYANEX272 (neutral extractant) enhances coordination with REEs, improving both extraction efficiency and selectivity. Experimental steps include:

- Conducting extraction isotherms at varying ratios of P507:CYANEX272.

- Calculating synergism coefficients () using the formula:

where , , and are distribution ratios for the mixture and individual extractants. Studies show a 20–30% increase in heavy REE recovery with optimized ratios .

Q. What methodologies resolve contradictions in extraction data when using P507 in different acidic media (e.g., HCl vs. H₂SO₄)?

Contradictions arise due to anion-specific effects (e.g., Cl⁻ vs. SO₄²⁻ complexation). To address this:

- Perform speciation modeling (e.g., using MEDUSA or OLI Analyzer) to identify dominant REE-anion complexes.

- Compare extraction kinetics in chloride vs. sulfate media, noting differences in pH₁/₂ (pH at 50% extraction). For instance, Y³⁺ extraction in HCl requires pH ~1.5, whereas H₂SO₄ systems need pH ~2.2 due to sulfate competition .

Q. How can computational methods (e.g., DFT or molecular dynamics) predict P507’s extraction behavior with specific REEs?

Computational approaches model ligand-metal interactions at the atomic level:

- Density Functional Theory (DFT) : Calculates binding energies between P507 and REEs, revealing selectivity trends (e.g., higher stability for smaller ionic radius REEs).

- Molecular Dynamics (MD) : Simulates solvent effects and extractant aggregation in organic phases. Studies using ethylphosphonic acid monoethyl ester (HE[EP]) as a truncated analog of P507 validate computational predictions against experimental distribution ratios .

Q. What advanced analytical techniques characterize the extracted REE-P507 complexes?

Q. How does the "tetrad effect" influence REE separation using P507, and how can it be exploited experimentally?

The tetrad effect, a periodic trend in REE coordination chemistry, causes non-linear variations in extraction efficiency across the lanthanide series. To exploit this:

- Perform sequential extraction at incrementally adjusted pH to amplify discontinuities between REE groups (e.g., La–Nd vs. Sm–Lu).

- Use high-purity P507 to minimize interference from impurities, which can mask the tetrad effect .

Data Contradiction Analysis

Q. Why do some studies report conflicting optimal pH ranges for P507-mediated REE extraction?

Discrepancies often stem from differences in:

- Aqueous matrix : Chloride vs. nitrate/sulfate systems alter REE speciation.

- REE concentration : Higher metal loading shifts pH requirements.

- Temperature : Elevated temperatures (e.g., 40°C) can lower optimal pH by 0.5–1.0 units. Researchers should standardize aqueous phase composition and temperature when comparing results .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.